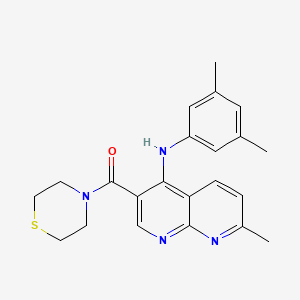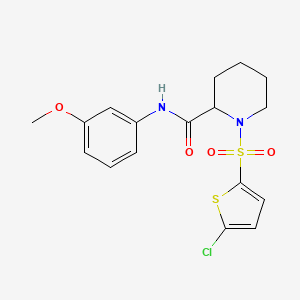![molecular formula C14H14N2O2 B2790800 N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide CAS No. 791805-78-2](/img/structure/B2790800.png)
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide” is a chemical compound with the formula C14H14N2O2 . It is a non-polymer component .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, pyridine derivatives have been synthesized from condensation reactions involving pyridine-2,6-dicarboxylic acid (H2dipic), pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .Mecanismo De Acción
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, this compound has been found to scavenge free radicals and reduce oxidative stress, which can contribute to its antioxidant properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis and other inflammatory diseases. This compound has also been found to reduce oxidative stress and protect against DNA damage in vitro. Additionally, this compound has been found to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. This compound has also been found to have a favorable safety profile in animal studies, which makes it a potential candidate for further preclinical and clinical studies. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic potential. Additionally, this compound has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical settings.
Direcciones Futuras
There are several future directions for research on N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide. One potential direction is to further elucidate its mechanism of action and its potential therapeutic targets. Another potential direction is to evaluate its safety and efficacy in clinical settings, particularly for the treatment of chronic pain and inflammatory diseases. Additionally, more research is needed to explore the potential of this compound as an antioxidant and its potential role in reducing the risk of certain diseases such as cancer and cardiovascular disease.
Métodos De Síntesis
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-acetylpyridine with 4-hydroxyphenylacetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and acetic acid. The synthesis method has been optimized to obtain a high yield of this compound with high purity.
Aplicaciones Científicas De Investigación
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as arthritis. This compound has also been found to possess antioxidant properties, which can help protect against oxidative stress and reduce the risk of certain diseases such as cancer and cardiovascular disease.
Propiedades
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-4-11(5-7-12)8-10-16-14(18)13-3-1-2-9-15-13/h1-7,9,17H,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENGKAXLJYJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~6~-(4-ethoxyphenyl)-N~6~-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2790717.png)

![3H-Imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2790722.png)

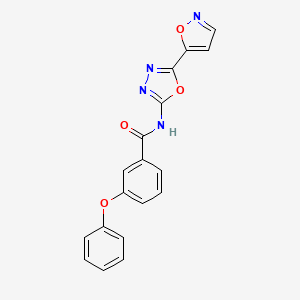
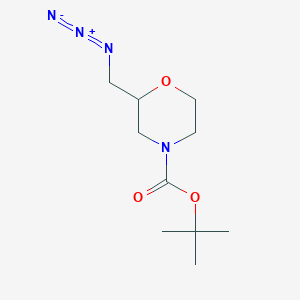
![4-phenyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2790727.png)
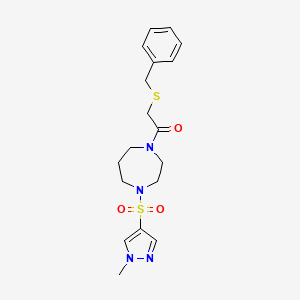
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-ethylacetamide](/img/structure/B2790730.png)
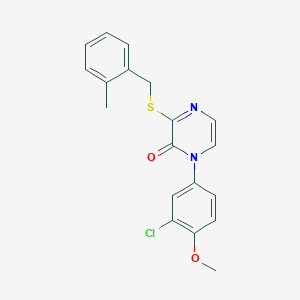
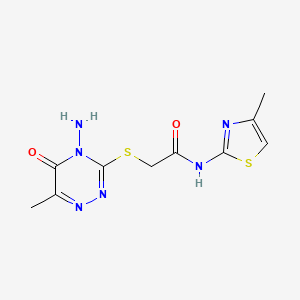
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790735.png)
